7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline features a fluorine atom at the 7-position and an isopropyl group at the nitrogen atom, which contribute to its unique properties and potential uses in medicinal chemistry.
The compound can be synthesized from commercially available starting materials, such as 7-fluoroisoquinoline and isopropylamine. It is primarily studied for its biological activities and applications in drug development.
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified as a fluorinated derivative of tetrahydroisoquinoline. This classification is significant due to the compound's potential interactions with biological targets and its use in pharmaceutical research.
The synthesis of 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:
The synthesis may also involve various reaction conditions tailored for specific yields and purities. For instance, temperature control and solvent choice are critical for maximizing product formation while minimizing side reactions.
The molecular formula of 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is , with a molecular weight of approximately 195.27 g/mol. The structural representation includes:
The InChI key for this compound is BZVYNPMWSGMUCJ-UHFFFAOYSA-N.
The compound exhibits unique characteristics due to the presence of the fluorine atom which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
These reactions are facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts which can significantly influence the reaction pathways and product distributions.
The mechanism of action for 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific biological targets:
Research indicates that tetrahydroisoquinolines often modulate neurochemical pathways which can be crucial in developing treatments for neurological disorders .
The physical properties include:
Key chemical properties include:
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Directed ortho-metalation (DoM) serves as a cornerstone for constructing the fluorinated isoquinoline core. The ortho-directing capability of fluorine enables regioselective lithiation adjacent to the fluorine atom in protected precursors. Schlosser’s methodology was adapted using N-pivaloyl-3-fluorophenethylamine (28) as the substrate. Critical modifications were necessary to prevent competing aryne formation via LiF elimination:
Table 1: Directed Ortho-Lithiation Conditions and Outcomes
Precursor | Base/Solvent | Temp (°C) | Product | Yield (%) |
---|---|---|---|---|
Pivalamide 28 | n-BuLi/THF | –78 | Aldehyde 29 | 85 |
Aldehyde 29 | HCl/MeOH | Reflux | DHIQ 23·HCl·H₂O | 93 |
The fluorine atom at C-7 (C-8 in dihydro precursors) exhibits enhanced electrophilicity due to the electron-deficient pyridinium-like ring, enabling nucleophilic displacement. 8-Fluoro-3,4-dihydroisoquinoline (23) undergoes nucleophilic substitution with secondary amines, but C-1 alkylation requires precise control:
Table 2: Nucleophilic Aromatic Substitution Scope with DHIQ 23·HCl
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
Morpholine | 80°C, sealed tube | 22a | 51 |
Pyrrolidine | 80°C, sealed tube | 22b | 49 |
Piperidine | 80°C, sealed tube | 22c | 17 |
i-PrLi | THF, –20°C, 30 min | 1-(Isopropyl)-8-F-THIQ | 89* |
*Yield for C-1 alkylation post-reduction [7]
Enantioselective synthesis targets the chiral C-1 center introduced during isopropyl group attachment. Two dominant strategies emerge:
Table 3: Asymmetric Synthesis Routes to Chiral 1-Isopropyl-THIQs
Strategy | Chiral Controller | Key Intermediate | ee (%) |
---|---|---|---|
Sulfinimide Alkylation | (R)-tert-Butanesulfinamide | Sulfinamide 25 | >95 |
Iminium Hydrogenation | Ir/(S)-Segphos | 1-i-Pr-DHIQ⁺ | 98 |
Enzymatic Resolution | Lipase PS-30 | 1-(α-Methylbenzyl) | 99 |
Solvent polarity dictates reaction pathways during cyclization, nucleophilic substitution, and reduction steps:
Table 4: Solvent Impact on DHIQ Cyclization Efficiency
Solvent System | Dielectric Constant (ε) | Cyclization Yield (%) |
---|---|---|
MeOH/H₂O (4:1) | ~45 | 93 |
THF | 7.6 | 42 |
DMF | 38 | 67 |
Toluene | 2.4 | <5 |
The 1,2,3,4-tetrahydroisoquinoline nitrogen and C-7 fluorine serve as handles for diversification:
Table 5: Post-Synthetic Modification Scope
Reaction Type | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Reductive Amination | CH₂O/NaBH₃CN (MeOH) | 1-Methyl-THIQ 19 | 82 |
Grignard Addition | i-PrMgCl (THF, 0°C) | 1,1-Diisopropyl-THIQ | 85 |
N-Acylation | Ibuprofen chloride (Et₃N) | Amide 9 | 91 |
Suzuki Coupling | 4-Pyridyl-BPin/Pd(dppf)Cl₂ | 7-(Pyridin-4-yl)-THIQ | 76 |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: